molecular formula C24H29N3O3S2 B11240889 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide

Cat. No.: B11240889
M. Wt: 471.6 g/mol
InChI Key: MXCNRFLOMICPSM-UHFFFAOYSA-N
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Description

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide is a complex organic compound with a molecular formula of C22H25N3O3S2 This compound is characterized by its quinoline core, which is substituted with a diethylsulfamoyl group and a methyl group, and a propanamide moiety attached to a 2-methylphenyl group

Preparation Methods

The synthesis of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the diethylsulfamoyl group:

    Attachment of the propanamide moiety: This can be done through an amide coupling reaction using appropriate reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The diethylsulfamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique structure.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide include other quinoline derivatives with sulfonamide or amide functionalities. These compounds may share some chemical properties but differ in their specific substituents and overall structure, leading to differences in their reactivity and applications. Examples of similar compounds include:

  • 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide
  • 2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Properties

Molecular Formula

C24H29N3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C24H29N3O3S2/c1-6-27(7-2)32(29,30)19-12-13-22-20(15-19)17(4)14-23(25-22)31-18(5)24(28)26-21-11-9-8-10-16(21)3/h8-15,18H,6-7H2,1-5H3,(H,26,28)

InChI Key

MXCNRFLOMICPSM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SC(C)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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